molecular formula C8H7F2NO2 B3052745 2-(Difluoromethoxy)benzamide CAS No. 446267-36-3

2-(Difluoromethoxy)benzamide

Cat. No.: B3052745
CAS No.: 446267-36-3
M. Wt: 187.14 g/mol
InChI Key: FZUSBOGONMYVAH-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)benzamide” is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It belongs to the class of benzamide compounds and has been studied for its various biological activities. The empirical formula of this compound is C8H7F2NO2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamide compounds, including “this compound”, have been widely used in various fields, including medical, industrial, biological, and potential drug industries . They exhibit various biological activities, including antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Antiarrhythmic Activity

2-(Difluoromethoxy)benzamide derivatives have been investigated for their potential antiarrhythmic activity. Research has shown that benzamides with 2,2,2-trifluoroethoxy ring substituents demonstrate oral antiarrhythmic activity in mice. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, in particular, show notable potency, with variations in the heterocyclic ring influencing the antiarrhythmic activity. These findings are pivotal in understanding the therapeutic potential of such compounds in cardiac arrhythmias (Banitt et al., 1977).

Synthesis and Catalysis

In the field of chemical synthesis, this compound is used as a starting material in various reactions. For instance, it has been utilized in the Rh(III)-catalyzed redox-neutral C-H alkenylation process. This method involves the alkenylation of benzamides with difluorohomoallylic silyl ethers, enabling the efficient synthesis of elaborate difluorinated compounds. This process is significant for its broad substrate compatibility, functional group tolerance, and high regioselectivity, highlighting its potential in pharmaceutical and agrochemical industries (Cui et al., 2023).

Biological Activities

This compound and its derivatives also display various biological activities. They have been found to possess antibacterial and antifungal properties, with specific compounds showing high activity against fungi and Gram-positive microorganisms. These structure-activity relationship studies contribute to the development of new antimicrobial agents (Carmellino et al., 1994).

Medical Imaging

In medical imaging, N,O-Benzamide difluoroboron complexes have been designed and evaluated as near-infrared probes. These compounds, particularly 2c, demonstrate promising optical and biological properties, making them useful for detecting amyloid plaques and neurofibrillary tangles in Alzheimer's disease. This application represents a significant advancement in the field of neuroimaging (Chen et al., 2020).

Properties

IUPAC Name

2-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUSBOGONMYVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623685
Record name 2-(Difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446267-36-3
Record name 2-(Difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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